N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide
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Overview
Description
N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide: is a chemical compound that belongs to the class of organic compounds known as piperidines. These compounds are characterized by a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of a benzyl group attached to the piperidine ring and a methanesulfonamide group makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide typically involves the reaction of 1-benzylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide is used as a building block in the synthesis of more complex organic molecules. It is valuable in medicinal chemistry for the development of new pharmaceutical agents.
Biology: In biological research, this compound can be used as a ligand in receptor binding studies. It helps in understanding the interaction between drugs and their target receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety allows the compound to bind to these targets, potentially modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
- N-[(1-benzylpiperidin-4-yl)methyl]acetamide
- N-[(1-benzylpiperidin-4-yl)methyl]benzamide
- N-[(1-benzylpiperidin-4-yl)methyl]carbamate
Uniqueness: N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a methanesulfonamide moiety. This structure is critical for its biological activity and interaction with various molecular targets.
The mechanism of action for this compound involves its ability to modulate the activity of specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Parkinson's disease .
1. Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. These effects are attributed to their ability to inhibit oxidative stress and promote neuronal survival. For instance, studies have shown that MAO-B inhibitors can significantly enhance neuroprotection in models of neurodegenerative diseases .
2. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor activity. It has been shown to induce apoptosis in various cancer cell lines, potentially through the activation of pathways involving reactive oxygen species (ROS) and p53 protein modulation .
3. Antimicrobial Properties
There is emerging evidence that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections alongside their primary therapeutic uses .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties, including good absorption and the ability to cross the blood-brain barrier. This characteristic is essential for compounds intended for neurological applications .
Case Study 1: MAO Inhibition
In a study investigating the effects of MAO inhibitors on dopamine levels in patients with Parkinson's disease, this compound was evaluated alongside other compounds. Results indicated that it significantly increased extracellular dopamine levels compared to controls, supporting its role as a potential therapeutic agent in managing Parkinson's disease symptoms .
Case Study 2: Antitumor Activity
A recent investigation into the antitumor effects of this compound revealed that it could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through ROS generation. These findings highlight its dual potential as both a neuroprotective agent and an anticancer drug .
Comparative Biological Activity Table
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-19(17,18)15-11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWHKURTSWYRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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